4'-Bromoflavone
CAS No.: 20525-20-6
VCID: VC0015486
Molecular Formula: C15H9BrO2
Molecular Weight: 301.13 g/mol
* For research use only. Not for human or veterinary use.

Description | 4'-Bromoflavone is a brominated flavonoid with antioxidative and chemopreventive properties . It activates the Nrf2-Keap1-ARE complex signaling pathway and induces quinone reductase and other phase II enzymes . Research indicates that 4'-Bromoflavone can prevent the development of mammary tumors and increase tumor latency in vivo . It has been identified as a cancer chemopreventive agent due to its ability to induce phase II enzymes, which are important for detoxification . Studies have shown that 4'-Bromoflavone increases quinone reductase activity and glutathione levels in various rat organs, including the liver, mammary gland, colon, stomach, and lung . Furthermore, it inhibits cytochrome P4501A1 activity and reduces the binding of metabolically activated benzo[a]pyrene to cellular DNA . This compound has demonstrated significant cancer chemopreventive effects in animal studies. Dietary administration of 4'-Bromoflavone inhibited the incidence and multiplicity of mammary tumors in DMBA-treated rats, while also increasing tumor latency . These effects suggest its potential as a readily available and inexpensive chemopreventive agent . Flavonoids are a group of phenyl benzopyrans named for having structures like flavones . Other related compounds include 4-Bromobenzophenone , and other Flavones like 4'-chloroflavone . 4'-Bromoflavone has a molecular weight of 301.13 and the molecular formula . |
---|---|
CAS No. | 20525-20-6 |
Product Name | 4'-Bromoflavone |
Molecular Formula | C15H9BrO2 |
Molecular Weight | 301.13 g/mol |
IUPAC Name | 2-(4-bromophenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H |
Standard InChIKey | URZUAHXELZUWFE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br |
Synonyms | 2-(4-Bromophenyl)-4H-1-benzopyran-4-one; |
PubChem Compound | 1686 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume